2-Chlorobenzo[c]cinnoline
Overview
Description
2-Chlorobenzo[c]cinnoline is an organic compound belonging to the class of N-heterocyclic compounds. It is a derivative of cinnoline, which is a fused bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The compound has the molecular formula C13H8ClN and is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[c]cinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method includes the reaction of ortho-ethynylarenediazonium salts under specific conditions . Another approach involves the use of arylhydrazones and arylhydrazines as precursors, followed by cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzo[c]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[c]cinnolinium salts using copper(II) or electrochemical oxidation.
Reduction: Reduction reactions can convert nitroaryls to benzo[c]cinnolines.
Common Reagents and Conditions:
Oxidation: Copper(II) salts or electrochemical methods.
Reduction: Transition-metal catalysis or chemical reduction using hydrazine.
Substitution: Lithium dimethylamide in dimethylamine.
Major Products:
Oxidation: Benzo[c]cinnolinium salts.
Reduction: Benzo[c]cinnoline derivatives.
Substitution: Dimethylaminated benzo[c]cinnoline derivatives.
Scientific Research Applications
2-Chlorobenzo[c]cinnoline has a wide range of scientific research applications:
Chemistry: Used as a ligand in the construction of metal complexes and as a precursor in organic synthesis.
Biology: Functions as a biosensor and has been studied for its antiandrogenic and anticancer activities.
Medicine: Investigated for its potential use as an anticancer agent and in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[c]cinnoline involves its interaction with molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells. The compound’s interaction with specific enzymes and receptors can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Cinnoline: The parent compound of 2-Chlorobenzo[c]cinnoline, known for its broad range of biological properties.
Quinoxalines: Another class of N-heterocyclic compounds with significant pharmacological activities.
Quinazolines: Compounds with a similar fused ring structure, widely studied for their medicinal properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chlorobenzo[c]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGNTCUCRWUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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